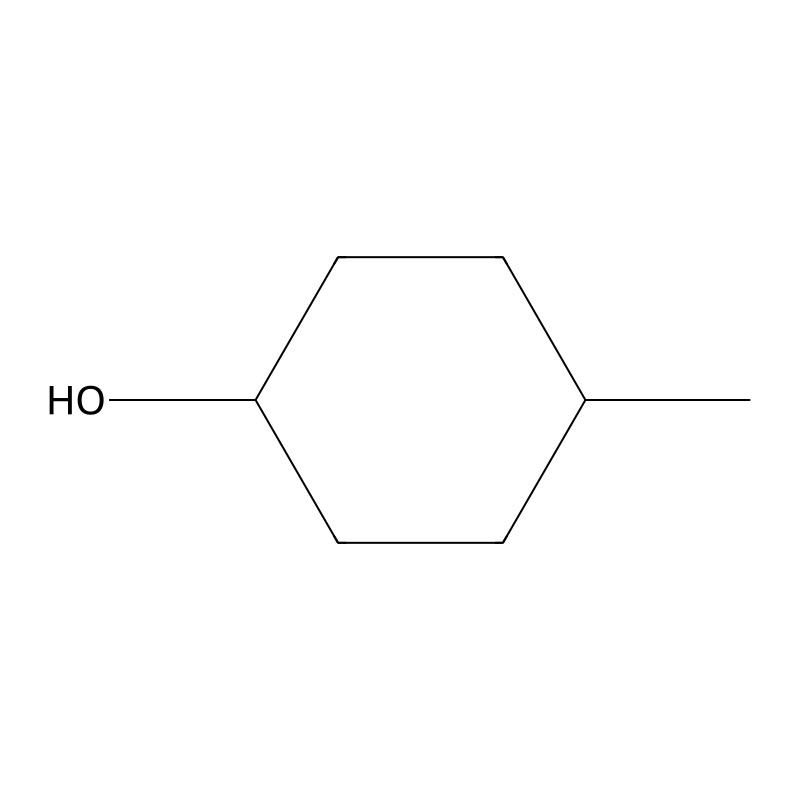4-Methylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: poo
Synonyms
Canonical SMILES
Chemical Synthesis
-MCH serves as a precursor for various chemicals due to its reactive hydroxyl group. Research explores its use in dehydration reactions to synthesize valuable compounds like p-hydroxybenzoic acid and isovaleric acid [1]. These reactions involve removing water molecules from 4-MCH to form new bonds with other molecules, creating the desired products [1].
[1] (4-Methylcyclohexanol, mixture of cis and trans 98% 589-91-3) Sigma-Aldrich:
4-Methylcyclohexanol exists as a colorless liquid with a mild odor. It has a boiling point of approximately 171-173 °C and a density of 0.914 g/cm³ . The compound can exist in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the hydroxyl group and the methyl group around the cyclohexane ring .
This elimination reaction can proceed via different mechanisms, including E1 and E2 pathways, where E1 involves the formation of a carbocation intermediate . The reaction conditions can influence the yield and selectivity of the products.
The synthesis of 4-methylcyclohexanol can be achieved through several methods:
- Hydrogenation of 4-Methylcyclohexene: This method involves adding hydrogen to 4-methylcyclohexene in the presence of a catalyst.
- Reduction of 4-Methylcyclohexanone: This process uses reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
- Dehydration of 2-Methylcyclohexanol: Under acidic conditions, this method can also yield 4-methylcyclohexanol through rearrangement reactions .
4-Methylcyclohexanol finds applications in various fields:
- Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
- Intermediate: It serves as an intermediate in the production of fragrances and flavorings.
- Chemical Synthesis: The compound is utilized in synthesizing other chemicals, including plasticizers and surfactants.
Research into interaction studies involving 4-methylcyclohexanol primarily focuses on its reactivity with acids during dehydration reactions. The formation of carbocation intermediates can lead to rearrangements, which may affect product distribution . Further studies could explore its interactions with biological systems or other chemical compounds.
In terms of structural similarity, several compounds share characteristics with 4-methylcyclohexanol:
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Cyclohexanol | C₆H₁₂O | 161 | 0.810 |
| 2-Methylcyclohexanol | C₇H₁₄O | 166 | 0.930 |
| 3-Methylcyclohexanol | C₇H₁₄O | ~166 | ~0.930 |
| 4-Methylcyclohexene | C₇H₁₂ | 101-102 | ~0.799 |
Uniqueness: What sets 4-methylcyclohexanol apart from these similar compounds is its specific position of the methyl group on the cyclohexane ring, which influences its physical properties and reactivity patterns. Unlike cyclohexanol, which lacks substituents that affect its boiling point significantly, or other methyl-substituted derivatives that may exhibit different reactivity due to their respective positions, 4-methylcyclohexanol's structure allows for distinct pathways during chemical transformations.
Physical Description
XLogP3
Boiling Point
173 °C
Flash Point
Vapor Density
Density
LogP
1.79
Melting Point
GHS Hazard Statements
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
7731-29-5
589-91-3








